molecular formula C22H18O3 B5796010 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one

4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one

Cat. No.: B5796010
M. Wt: 330.4 g/mol
InChI Key: CDPGGQPXURAGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the family of coumarin derivatives. EPMC has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is complex and involves multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This leads to DNA damage and cell death. In addition, this compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest. In inflammation, this compound has been demonstrated to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to activate the Nrf2 pathway, which is a cellular defense pathway that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of topoisomerase II. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying their biological functions. In addition, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells or animals.

Future Directions

There are several future directions for the study of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream signaling pathways. Finally, the development of novel this compound derivatives with improved pharmacological properties may lead to the discovery of more effective and selective compounds for therapeutic use.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of this compound involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The mechanism of action of this compound is complex and involves multiple pathways, including the activation of the p53 and Nrf2 pathways and the inhibition of NF-κB and topoisomerase II. This compound has various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest, the reduction of pro-inflammatory cytokines and chemokines, and the protection of neurons from oxidative stress and inflammation. This compound has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other diseases and the development of novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and this compound has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Properties

IUPAC Name

4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-2-15-12-22(23)25-21-13-18(10-11-20(15)21)24-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPGGQPXURAGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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